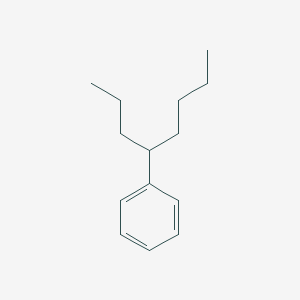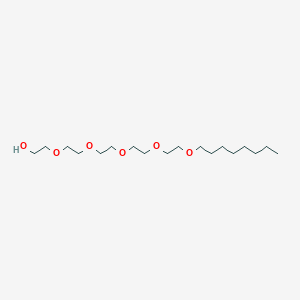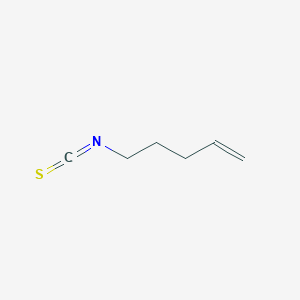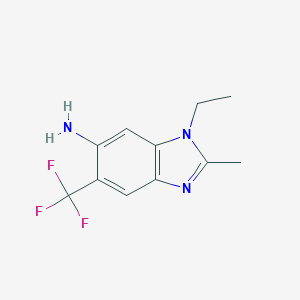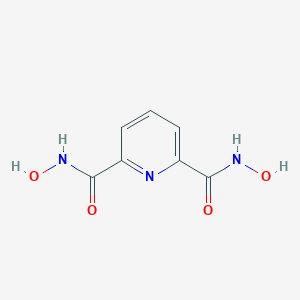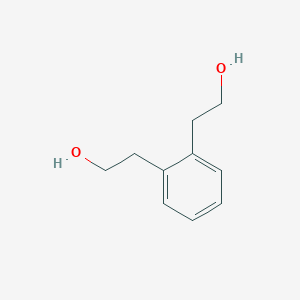
1,2-苯二甲醇
概述
描述
1,2-Benzenediethanol, also known as 1,2-Bishydroxymethylbenzene, is used for synthesis . It has a CAS number of 612-14-6 and an EC number of 210-293-9 . The molar mass of 1,2-Benzenediethanol is 138.16 g/mol .
Synthesis Analysis
1,2-Benzenediethanol is used for synthesis . A green process for the oxidative lactonization of 1,2-benzenedimethanol by tungstic acid with aqueous H2O2 has been reported . This process proceeds with advantages from the viewpoint of green chemistry, in which the only by-product of H2O2 is water and the catalyst can also be easily recovered .
Molecular Structure Analysis
The Hill formula for 1,2-Benzenediethanol is C₈H₁₀O₂ . The molecular weight is 138.17 g/mol . The structure of 1,2-Benzenediethanol is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Benzenediethanol are not detailed in the search results, it’s known that this compound is used in synthesis processes . For instance, it’s used in the synthesis of phthalide via an oxidative lactonization process .
Physical And Chemical Properties Analysis
1,2-Benzenediethanol has a molar mass of 138.16 g/mol . The melting point range is between 60 °C and 63 °C .
科学研究应用
Organic Synthesis
1,2-Benzenediethanol: is utilized as a precursor in organic synthesis, particularly in the formation of protecting groups . Its structure allows it to act as an intermediate in the synthesis of more complex organic compounds. The hydroxymethyl groups can be functionalized to create a variety of derivatives, which are useful in synthesizing pharmaceuticals and polymers.
Medicine
In the medical field, 1,2-Benzenediethanol may be explored for its potential use in drug formulation. While specific applications in medicine are not extensively documented, its role as an intermediate in chemical synthesis suggests it could be used to develop new pharmaceutical compounds .
Material Science
In material science, 1,2-Benzenediethanol contributes to the development of new materials. Its chemical properties allow it to be used in the modification of polymers and resins, enhancing their characteristics for industrial applications .
Environmental Science
1,2-Benzenediethanol: plays a role in environmental science as a component in the synthesis of chemicals that may be used in environmental remediation processes. Its structural properties make it a candidate for creating compounds that can aid in the breakdown of pollutants .
Analytical Chemistry
This compound is significant in analytical chemistry, where it can be used as a standard or reference material in chromatographic analysis and other measurement techniques to ensure accuracy and precision in the analysis of complex chemical samples .
Biochemistry
In biochemistry, 1,2-Benzenediethanol may be involved in enzymatic studies or as a building block for biochemical compounds. Its interactions with enzymes and potential role in metabolic pathways can be a subject of research, contributing to our understanding of biological processes .
Industrial Applications
Industrially, 1,2-Benzenediethanol is used in the manufacture of various products. It can serve as a solvent or a chemical intermediate in the production of dyes, fragrances, and other industrial chemicals .
Polymer Chemistry
Lastly, in polymer chemistry, 1,2-Benzenediethanol is used as a monomer or a chain extender. It helps in creating polymers with desired physical properties, such as flexibility, strength, and resistance to chemicals .
安全和危害
作用机制
Target of Action
This compound, also known as 1,2-Bis(hydroxymethyl)benzene or o-Xylene-α,α′-diol
Biochemical Pathways
One study has shown that a derivative of 1,2-benzenediethanol, a 1,2,3-triazole compound, exhibits antifibrinolytic activity . This suggests that 1,2-Benzenediethanol or its derivatives could potentially influence the fibrinolytic system, which is responsible for the breakdown of blood clots.
Result of Action
Phenolic compounds are known to scavenge free radicals and reduce oxidative stress, which can prevent cellular damage .
Action Environment
The action of 1,2-Benzenediethanol could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the reactivity of the hydroxyl groups could be affected by pH, while temperature could influence the rate of any reactions involving this compound .
属性
IUPAC Name |
2-[2-(2-hydroxyethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAYMIVQKCTBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291080 | |
| Record name | 1,2-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediethanol | |
CAS RN |
17378-99-3 | |
| Record name | o-Benzenediethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

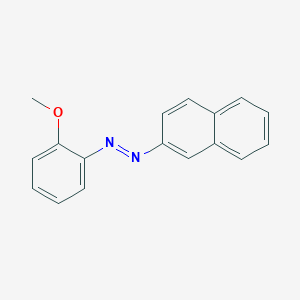
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)




